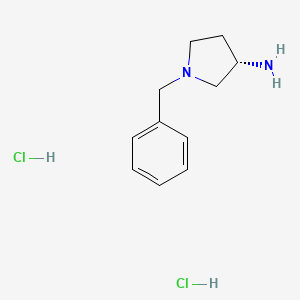

(S)-1-benzylpyrrolidin-3-amine dihydrochloride

Descripción general

Descripción

(S)-1-benzylpyrrolidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various cyclization reactions.

Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired (S)-enantiomer.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

Amination: The amino group is introduced through reductive amination or other suitable methods.

Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-benzylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and other derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(S)-1-benzylpyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (S)-1-benzylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter systems, enzyme inhibition, or receptor binding, leading to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

®-3-amino-1-benzylpyrrolidine dihydrochloride: The enantiomer of the compound, with different biological activity and properties.

3-amino-1-benzylpyrrolidine: The free base form without the dihydrochloride salt.

N-benzylpyrrolidine: A structurally similar compound with different functional groups.

Uniqueness

(S)-1-benzylpyrrolidin-3-amine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its applications. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Actividad Biológica

(S)-1-benzylpyrrolidin-3-amine dihydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

This compound is characterized by a pyrrolidine ring with a benzyl substituent attached to the nitrogen atom. This specific configuration contributes to its biological properties and interactions with various biological targets. The dihydrochloride salt form enhances its solubility and stability, making it suitable for biological assays and formulations.

Research indicates that this compound interacts with several biological macromolecules, potentially influencing various biochemical pathways. The compound has been studied for its effects on neurotransmitter systems, particularly in relation to neuroactive compounds. Its structure suggests that it may act as a modulator of neurotransmitter release and receptor activity, which is crucial for therapeutic applications in neuropharmacology.

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

- Neuropharmacology : Studies suggest that this compound may enhance neuroactivity, making it a candidate for treating neurological disorders.

- Cancer Research : Its potential as an inhibitor of specific protein interactions involved in cancer progression has been explored, indicating possible applications in oncology .

- Psychiatric Disorders : Given its interaction with neurotransmitter systems, it may also have implications in the treatment of psychiatric conditions such as depression or anxiety .

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group on pyrrolidine nitrogen | Neuroactive properties; potential therapeutic agent |

| (S)-1-(4-methylbenzyl)pyrrolidin-3-amine | Methyl substitution on benzene ring | Potentially enhanced neuroactivity |

| (R)-1-benzylpyrrolidin-3-amine | Enantiomer with opposite chirality | Different receptor selectivity |

| 1-(4-fluorobenzyl)pyrrolidin-3-amine | Fluorine substitution on benzene | Altered pharmacokinetics |

| 2-(4-bromobenzyl)pyrrolidin-3-amine | Bromine substitution | Increased lipophilicity |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of chirality and functional groups in drug design.

Neuropharmacological Studies

A study investigating the neuropharmacological effects of this compound demonstrated its ability to enhance synaptic transmission in rodent models. The compound was shown to increase levels of key neurotransmitters, suggesting a mechanism that could be beneficial for conditions like depression or anxiety disorders .

Cancer Research Applications

In another study focused on cancer therapy, this compound was evaluated for its inhibitory effects on tumor cell proliferation. Results indicated that the compound could effectively reduce cell viability in certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBRIIZFMWSCHJ-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659609 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131852-54-5 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.